molecular formula C9H18Cl2F2N2 B13135349 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

Cat. No.: B13135349
M. Wt: 263.15 g/mol
InChI Key: PRUFFCHQYARBSX-UHFFFAOYSA-N
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Description

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride is a synthetic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two fluorine atoms and an azaspirodecane core, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine typically involves the use of commercially available reagents. One efficient method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction proceeds through a tandem radical addition and dearomatizing cyclization process, resulting in the formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-8-azaspiro[4.5]decan-4-amine is unique due to its specific spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H18Cl2F2N2

Molecular Weight

263.15 g/mol

IUPAC Name

2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H

InChI Key

PRUFFCHQYARBSX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F.Cl.Cl

Origin of Product

United States

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